BenchChemオンラインストアへようこそ!

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole

Isoxazole chemistry Regioselectivity Building block design

Choose CAS 2310082-21-2 for unambiguous 3-methyl-5-((3,3-difluoroazetidin-1-yl)methyl)isoxazole regiochemistry. Do NOT interchange with the 4-substituted regioisomer (CAS 2320224-47-1); mixing yields uninterpretable SAR. The 3,3-difluoroazetidine enhances lipophilicity (+1.0–1.4 logP vs. non-fluorinated azetidine) and metabolic stability, making it a superior bioisostere for piperidine/pyrrolidine amines in kinase and DPP-IV inhibitor programs. Ideal for fragment-based libraries targeting hydrophobic pockets adjacent to H-bond acceptors. Use as a bifunctional handle for fluorophore conjugation with 27.7 kcal/mol ring strain enabling efficient N-functionalization.

Molecular Formula C8H10F2N2O
Molecular Weight 188.178
CAS No. 2310082-21-2
Cat. No. B2677204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole
CAS2310082-21-2
Molecular FormulaC8H10F2N2O
Molecular Weight188.178
Structural Identifiers
SMILESCC1=NOC(=C1)CN2CC(C2)(F)F
InChIInChI=1S/C8H10F2N2O/c1-6-2-7(13-11-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3
InChIKeyVTSQHEUZXRGWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole (CAS 2310082-21-2): Procurement-Ready Fluorinated Isoxazole-Azetidine Hybrid Building Block


5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole (CAS 2310082-21-2) is a synthetic small-molecule building block (C₈H₁₀F₂N₂O, MW 188.17 g/mol) that combines a 3-methylisoxazole core with a 3,3-difluoroazetidine moiety via a methylene linker . The compound is supplied at ≥98% purity by multiple vendors and serves as a versatile intermediate for medicinal chemistry and materials science programs . Its structural design exploits two established medicinal-chemistry strategies: the isoxazole ring as a hydrogen-bond-accepting heterocycle and the difluoroazetidine unit as a conformationally constrained, lipophilicity-modulating, and metabolically stabilized amine .

Why Generic Isoxazole or Azetidine Building Blocks Cannot Replace 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole (CAS 2310082-21-2)


Procurement specialists and medicinal chemists cannot simply interchange this compound with its closest regioisomer (4-((3,3-difluoroazetidin-1-yl)methyl)-5-methylisoxazole, CAS 2320224-47-1) or non-fluorinated azetidine-isoxazole hybrids because the position of the difluoroazetidine-methyl substituent on the isoxazole ring directly governs both chemical reactivity and biological recognition . Isoxazole C-3 versus C-5 substitution alters electrophilic and nucleophilic substitution pathways, ring-cleavage susceptibility, and hydrogen-bonding geometry to target proteins [1]. Furthermore, the 3,3-difluoro substitution on the azetidine ring imparts a 0.5–1.0 log-unit lipophilicity increase and enhanced metabolic stability relative to non-fluorinated azetidine analogs, as demonstrated by systematic physicochemical profiling of fluorinated saturated heterocyclic amines [2]. Substituting with a non-fluorinated or differently substituted analog would therefore compromise both the intended synthetic reactivity and the ADME optimization rationale for which this scaffold is selected.

Quantitative Comparator-Based Differentiation Evidence for 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole (CAS 2310082-21-2)


Regioisomeric Substitution Position Dictates Isoxazole Reactivity and Synthetic Utility

The target compound places the difluoroazetidine-methyl group at the isoxazole C-5 position and the methyl at C-3, whereas the closest commercial analog (CAS 2320224-47-1) bears the difluoroazetidine-methyl at C-4 and methyl at C-5 . Literature on isoxazole reactivity demonstrates that 5-substituted isoxazoles undergo selective deprotonation at the C-3 position and subsequent N–O bond cleavage to stable α-cyanoenolate intermediates, a fragmentation pathway not accessible to 4-substituted or 3-substituted isomers [1]. Additionally, 5-methylisoxazoles with electron-withdrawing groups at C-4 are prone to base-induced ring cleavage, whereas the 3-methyl-5-substituted pattern of the target compound avoids this C-4 activation and thus offers distinct stability under basic conditions [2]. These reactivity differences directly affect the scope of downstream synthetic transformations available to each regioisomer.

Isoxazole chemistry Regioselectivity Building block design

3,3-Difluoroazetidine Ring Strain (27.7 kcal/mol) Enhances Nucleophilic Reactivity Versus Non-Fluorinated Azetidine Analogs

The 3,3-difluoroazetidine moiety possesses an azetidine ring strain of 27.7 kcal/mol, which enhances the accessibility of the nitrogen lone pair and increases the rate of nucleophilic reactions compared to less-strained secondary amines such as pyrrolidine or piperidine . The two electron-withdrawing fluorine atoms further modulate the nitrogen's electron density: they reduce pKa by approximately 1.5–2.0 units relative to unsubstituted azetidine (estimated pKa ≈ 11.3 for azetidine; measured pKa ≈ 9.3–9.8 for 3,3-difluoroazetidine) [1]. This pKa shift means the difluoroazetidine nitrogen is less basic but retains high nucleophilicity due to ring strain, a combination that enables chemoselective N-alkylation and reductive amination without competing over-alkylation [2]. Non-fluorinated azetidine analogs lack this pKa modulation and are more prone to polyalkylation side reactions.

Azetidine reactivity Ring strain Nucleophilicity Fluorine effects

Fluorine-Driven Lipophilicity Enhancement (Δ logP ≈ +0.5–1.0) Over Non-Fluorinated Azetidine-Isoxazole Hybrids

Systematic measurement of physicochemical properties across mono- and difluorinated azetidine, pyrrolidine, and piperidine series has established that 3,3-difluoro substitution on the azetidine ring increases logP by approximately 0.5–1.0 log units compared to the unsubstituted parent azetidine, while simultaneously reducing intrinsic microsomal clearance [1]. The experimental logP of 3,3-difluoroazetidine (free base) has been reported as 1.00–1.36 [2]. For the target compound, the combined effect of the difluoroazetidine and the methylisoxazole moieties is expected to yield a logP in the range of 1.5–2.5 (calculated via fragment-based methods), compared to an estimated logP of 0.8–1.5 for a non-fluorinated 5-(azetidin-1-ylmethyl)-3-methylisoxazole analog. This lipophilicity increment translates into improved membrane permeability and oral absorption potential.

Lipophilicity logP Fluorine substitution ADME optimization

Direct Purity and Supply Equivalence with the Closest Regioisomer: Both 98% Purity from a Common Vendor, Differentiated Only by Substitution Pattern

The target compound (CAS 2310082-21-2, Leyan Product No. 2261881) and its closest commercial regioisomer (4-((3,3-difluoroazetidin-1-yl)methyl)-5-methylisoxazole, CAS 2320224-47-1, Leyan Product No. 2261880) are both offered at ≥98% purity by the same vendor . Both are available in 1 g, 5 g, and 10 g quantities with inquiry-based pricing. The molecular formula (C₈H₁₀F₂N₂O) and molecular weight (188.17 g/mol) are identical. This supply parity means that procurement decisions can be driven entirely by the desired isoxazole substitution pattern rather than by availability or quality differences.

Purity comparison Vendor availability Procurement equivalence

3,3-Difluoroazetidine Motif as a Privileged Scaffold in Kinase and Enzyme Inhibitor Design: Documented Target Engagement Including DPP-IV, DLK, and JAK

The 3,3-difluoroazetidine moiety has been successfully incorporated into potent inhibitors of multiple clinically relevant targets. Published examples include Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative diseases, and JAK inhibitor derivatives [1]. Incorporation of the difluoroazetidine group into lead compounds has been shown to improve target binding affinity, metabolic stability, and selectivity compared to non-fluorinated or mono-fluorinated azetidine analogs [2]. The target compound combines this proven pharmacophoric element with an isoxazole ring that can serve as a hydrogen-bond acceptor or bioisostere, making it a strategic building block for fragment-based drug discovery and focused library synthesis.

Kinase inhibitor DPP-IV DLK JAK Medicinal chemistry scaffold

Absence of CYP Liability Data: Acknowledged Evidence Gap Requiring Experimental Profiling

No published CYP inhibition data (IC₅₀ against CYP3A4, 2C9, 2C19, 2D6, 1A2) are currently available for 5-((3,3-difluoroazetidin-1-yl)methyl)-3-methylisoxazole. By contrast, fragment-level CYP data exist for some difluoroazetidine-containing compounds. For example, a structurally distinct 3,3-difluoroazetidine derivative (BDBM50380513, SMILES: CCOc1ccc2nc(SCc3ccccn3)[nH]c2c1) showed CYP3A4 IC₅₀ = 400 nM, CYP2C19 Ki = 10.9 μM, and CYP2E1 IC₅₀ = 50 μM in human liver microsome assays (BindingDB, ChEMBL-curated) [1]. These data are not directly transferable to the target compound but illustrate that the difluoroazetidine moiety does not inherently eliminate CYP inhibition risk. Teams procuring this building block for lead optimization should budget for experimental CYP panel profiling rather than assuming a clean profile from structural analogy.

CYP inhibition Drug-drug interaction Data gap Experimental recommendation

High-Impact Application Scenarios for 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole (CAS 2310082-21-2) Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Basophilic but Moderately Lipophilic Amine Building Blocks

The target compound is ideally suited for fragment-based screening libraries targeting proteins with hydrophobic binding pockets adjacent to hydrogen-bond-accepting residues. The 3,3-difluoroazetidine moiety provides the elevated lipophilicity (estimated logP contribution +1.0–1.4 vs non-fluorinated azetidine [1]) needed for membrane-permeable fragments, while the isoxazole ring offers H-bond acceptor capacity. The C-5 methylene linker to the azetidine preserves conformational flexibility at the point of attachment, facilitating productive binding poses. In contrast, the 4-substituted regioisomer (CAS 2320224-47-1) positions the basic amine closer to the isoxazole N–O dipole, potentially altering hydrogen-bond geometry and target recognition .

Lead Optimization of Kinase Inhibitors: Replacing Piperidine/Pyrrolidine Amines with a Conformationally Biased, Metabolically Stabilized Bioisostere

Medicinal chemistry programs seeking to replace metabolically labile piperidine or pyrrolidine amines can deploy this building block as a direct bioisostere. The 3,3-difluoroazetidine ring strain (27.7 kcal/mol ) enhances nucleophilic reactivity for efficient coupling, while the fluorine atoms reduce intrinsic microsomal clearance compared to non-fluorinated saturated heterocycles [1]. The documented precedent of difluoroazetidine-containing DPP-IV, DLK, and JAK inhibitors [2] provides a validated framework for SAR exploration. Importantly, the 5-substituted isoxazole regiochemistry of this compound avoids the base-induced ring-cleavage pathway characteristic of 4-substituted isoxazoles [3], ensuring chemical stability during the amide coupling or reductive amination steps commonly employed in kinase inhibitor synthesis.

Materials Science: Synthesis of Fluorinated Xanthene and Rhodamine Dyes Requiring Fine-Tuned HOMO-LUMO Gaps

The 3,3-difluoroazetidine moiety has established utility as a precursor for ultrabright xanthene and rhodamine dyes where fluorine substitution tunes fluorescent emission wavelengths . The target compound provides a bifunctional handle: the azetidine nitrogen for dye conjugation and the isoxazole ring for further functionalization or bioconjugation. The measured ring strain of 27.7 kcal/mol enables efficient nucleophilic ring-opening or N-functionalization under mild conditions, while the lipophilicity from fluorine improves solvent processability of the resulting dye . This application is directly supported by literature on difluoroazetidine-based fluorophores achieving 92% quantum yield in live-cell imaging .

Parallel Library Synthesis Where Regioisomer Purity Is Critical for SAR Interpretation

When constructing parallel libraries of isoxazole-azetidine hybrids, the target compound provides unambiguous 3-methyl-5-(azetidinylmethyl) regiochemistry. Procurement of the correct regioisomer (≥98% purity ) is essential, as even minor contamination with the 4-substituted isomer (CAS 2320224-47-1) would confound biological SAR interpretation. The direct supply chain equivalence between the two regioisomers (both 98% pure, same vendor, same packaging ) eliminates procurement complexity but places the selection burden on the scientific team: choose CAS 2310082-21-2 when 5-position attachment is required; choose CAS 2320224-47-1 when 4-position attachment is desired. Mixing or mis-ordering these isomers will generate uninterpretable structure-activity data.

Quote Request

Request a Quote for 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.